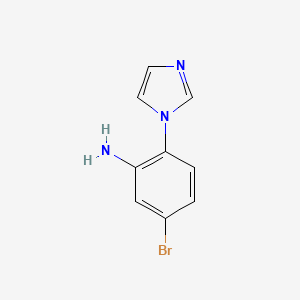
5-Bromo-2-imidazol-1-yl-phenylamine
Cat. No. B8588936
M. Wt: 238.08 g/mol
InChI Key: XWUDTJSDDBDDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513250B2
Procedure details


To a solution of 1-(4-bromo-2-nitro-phenyl)-1H-imidazole (1.80 g; 6.72 mmol; 1 eq) in ethanol (90 mL) is added dehydrated tin chloride (7.58 g; 33.58 mmol; 5 eq). The reaction mixture is allowed to stir under reflux for 20 hours until completion of the reaction. The crude reaction mixture is then concentrated under vacuum. The resulting mixture is dissolved in water/ethyl acetate 1:2 (40 mL). The aqueous phase is basified until pH 9 is reached with solid hydrogen carbonate. The milky white aqueous phase is then extracted twice with ethyl acetate (2×100 mL). The combined organic phases are washed with brine (100 mL), dried over sodium sulfate and concentrated under vacuum to provide a beige powder. Purification by chromatography on silica gel (dichloromethane/methanol 97:3), afforded the title compound (1.47 g; 6.2 mmol; 92%) as a yellow powder.

Name
tin chloride
Quantity
7.58 g
Type
reactant
Reaction Step One


Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[Sn](Cl)(Cl)(Cl)Cl>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([NH2:13])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)N1C=NC=C1)[N+](=O)[O-]
|
|
Name
|
tin chloride
|
|
Quantity
|
7.58 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 20 hours until completion of the reaction
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is then concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting mixture is dissolved in water/ethyl acetate 1:2 (40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The milky white aqueous phase is then extracted twice with ethyl acetate (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a beige powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on silica gel (dichloromethane/methanol 97:3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)N)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.2 mmol | |
| AMOUNT: MASS | 1.47 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
